molecular formula C10H20N2 B8214416 N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine

Cat. No.: B8214416
M. Wt: 168.28 g/mol
InChI Key: XFYAXBRICQABMC-UHFFFAOYSA-N
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Description

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine is an organic compound with the molecular formula C10H20N2. It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine can be synthesized through a series of chemical reactions. One common method involves the cyclization of pyrrolidine derivatives, followed by hydrogenation and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine include:

Uniqueness

Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

N-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-11-9-10-5-3-7-12(10)8-4-6-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYAXBRICQABMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC12CCCN1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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